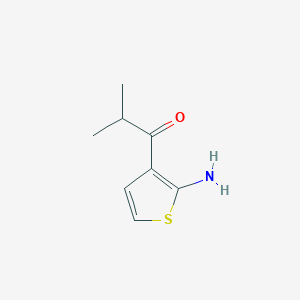

1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(2-aminothiophen-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-5(2)7(10)6-3-4-11-8(6)9/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIXOTVZPZGDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268158 | |

| Record name | 1-(2-Amino-3-thienyl)-2-methyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832113-95-8 | |

| Record name | 1-(2-Amino-3-thienyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832113-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-3-thienyl)-2-methyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility profile of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one in organic solvents

The following technical guide details the solubility profile, thermodynamic modeling, and experimental protocols for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (CAS: 59679-22-4).

Executive Summary

1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (also known as 2-Amino-3-isobutyrylthiophene) is a critical heterocyclic intermediate, primarily utilized in the synthesis of atypical antipsychotics such as Olanzapine .

Precise solubility data for this compound is essential for three process engineering stages:

-

Reaction Medium Selection: Ensuring homogeneity during the Gewald reaction or subsequent cyclizations.

-

Purification: Designing cooling crystallization cycles to maximize yield and purity.

-

Formulation: Understanding solvent interactions for pre-formulation studies.

This guide provides a predictive solubility landscape based on structural functional group analysis (SFGA), followed by a rigorous, self-validating experimental protocol for generating definitive thermodynamic data.

Physicochemical Characterization

Before establishing solubility, the solid-state properties of the solute must be defined to ensure data reproducibility.

| Property | Specification | Relevance to Solubility |

| Chemical Name | 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one | Target Solute |

| CAS Registry | 59679-22-4 | Identity Verification |

| Molecular Formula | C₈H₁₁NOS | MW: 169.24 g/mol |

| Physical State | Yellow to Orange Crystalline Solid | Particle size affects dissolution rate |

| Melting Point | ~80–95 °C (Typical range for analogs) | |

| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Thiophene | H-Bond Donor/Acceptor sites |

Structural Polarity Analysis

The molecule exhibits amphiphilic character :

-

Hydrophobic Region: The thiophene ring and the isobutyryl isopropyl group.

-

Hydrophilic/Polar Region: The amino group (H-bond donor) and carbonyl oxygen (H-bond acceptor).

-

Implication: This dual nature suggests high solubility in moderately polar aprotic solvents and temperature-dependent solubility in alcohols.

Solubility Profile & Solvent Selection Strategy

As empirical datasets for this specific intermediate are often proprietary, the following profile is derived from Hansen Solubility Parameters (HSP) and behavior of structural analogs (e.g., 2-acetyl-3-aminothiophene).

Predicted Solubility Landscape

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice. |

| Chlorinated | DCM, Chloroform | High | Good dispersion interactions with the thiophene ring. |

| Ethers | THF, 2-MeTHF | High | H-bond acceptance from the amine; moderate polarity. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (T-dependent) | Ideal for recrystallization . High solubility at boiling; low at RT. |

| Aromatics | Toluene | Moderate | |

| Alkanes | Hexane, Heptane | Low / Insoluble | Lack of polarity to overcome lattice energy. Used as anti-solvents . |

| Aqueous | Water | Very Low | Hydrophobic thiophene/alkyl groups dominate. Soluble only at low pH (salt formation). |

Experimental Protocols (Self-Validating)

To generate authoritative data for process design, researchers must use the Isothermal Saturation Method . This protocol includes built-in checks to prevent common errors like supersaturation or degradation.

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation mole fraction (

Workflow Diagram

Step-by-Step Procedure

-

Preparation: Add excess 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24–48 hours.-

Validation: Visually confirm solid presence. If solution clears, add more solid.

-

-

Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish under vacuum. Weigh residue.

-

HPLC (Preferred): Dilute aliquot with mobile phase and analyze (UV detection @ ~254 nm).

-

-

Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

.

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to allow interpolation at any temperature.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

x : Mole fraction solubility.

-

T : Absolute temperature (Kelvin).

-

A, B, C : Empirical parameters derived from regression analysis.

-

Utility: Use this equation to calculate the precise cooling curve for crystallization.

Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy

-

Interpretation:

-

If

: Endothermic dissolution (Solubility increases with T). -

If

: Spontaneous dissolution.

-

Process Implications: Solvent Selection Logic

For drug development, the choice of solvent depends on the unit operation.

Decision Tree for Process Chemists

Recommendations

-

Recrystallization: Isopropyl Alcohol (IPA) is the gold standard for this class of compounds. It offers a steep solubility curve (low loss in mother liquor at 0°C, high capacity at reflux).

-

Reaction Solvent: Toluene or THF . Toluene allows for azeotropic water removal (if needed) and easy solvent swaps.

-

Anti-Solvent: Heptane . Adding Heptane to a Toluene or Ethyl Acetate solution is an effective method to force precipitation if cooling alone is insufficient.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 699495, 2-Aminothiophene-3-carboxamide (Structural Analog). Retrieved from [Link]

- Sigma-Aldrich.Product Specification: 2-Amino-3-isobutyrylthiophene (CAS 59679-22-4).

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[1] Wiley-Interscience. (Foundational text for solubility prediction).

Sources

A Technical Guide to the Pharmacophore Analysis of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one: A Strategic Framework for Target-Agnostic Lead Scaffolds

Abstract

The 2-aminothiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. This guide focuses on a specific derivative, 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one , a molecule of synthetic interest but with an uncharacterized biological profile. In the absence of a known protein target, a robust pharmacophore analysis is not only challenging but essential for elucidating its potential mechanism of action and guiding future drug discovery efforts. This document provides a comprehensive, field-proven strategy for dissecting the pharmacophoric features of such a target-agnostic lead compound. We will detail a dual-pathway approach—combining ligand-based and structure-based methodologies—to construct and validate a predictive pharmacophore model, transforming a molecule of unknown potential into a valuable tool for virtual screening and lead optimization.

Introduction: The Privileged Scaffold and the Analytical Imperative

Thiophene and its derivatives are cornerstones of modern medicinal chemistry, with numerous FDA-approved drugs incorporating this sulfur-containing heterocycle[1][4]. The 2-aminothiophene core, in particular, offers a versatile template for interacting with biological targets due to its unique combination of features: a hydrogen bond-donating amino group, a hydrogen bond-accepting carbonyl (in this case), a hydrophobic alkyl group, and an aromatic ring system capable of π-π stacking and other interactions[5][6].

The subject of this guide, 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one, presents a common scenario in early-stage drug discovery: a synthetically accessible compound with promising structural motifs but no defined biological target. Attempting to screen such a compound broadly can be resource-intensive and inefficient. Pharmacophore modeling provides a more rational path forward. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. By defining this "interaction fingerprint," we can computationally identify novel molecules with higher probabilities of exhibiting the desired biological activity.

This guide outlines a logical, two-pronged strategy to build a robust pharmacophore model from this starting point, designed to maximize insight and guide subsequent experimental validation.

The Dual-Pathway Strategy for Pharmacophore Hypothesis Generation

Given the target-agnostic nature of our lead compound, we must pursue two parallel analytical workflows. This dual approach provides a system of internal cross-validation and increases the likelihood of generating a biologically relevant model.

-

Path A: Ligand-Based Pharmacophore Modeling: This approach is utilized when a set of molecules with known activity against a target is available, but the 3D structure of the target is not. We will construct a hypothetical dataset of structurally related 2-aminothiophene analogs with documented biological activities to derive a common feature model.

-

Path B: Structure-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target protein is known or can be reliably predicted. It involves identifying potential protein targets for our lead compound through in silico methods and then deriving a pharmacophore from the key interactions within the predicted binding pocket.

The following diagram illustrates this overarching strategy.

Caption: Dual-pathway strategy for pharmacophore analysis.

Path A: Ligand-Based Pharmacophore Modeling Protocol

The core principle of this method is that structurally similar molecules exhibiting a common biological activity likely share a common binding mode and, therefore, a common pharmacophore.

Experimental Protocol

-

Dataset Curation:

-

Objective: To assemble a diverse set of at least 15-20 structural analogs of 2-aminothiophene with consistent, quantitative biological activity data (e.g., IC₅₀, EC₅₀) against a single biological target.

-

Procedure:

-

Conduct a thorough literature and database (e.g., PubChem, ChEMBL) search for 2-aminothiophene derivatives with reported activities such as kinase inhibition, antimicrobial effects, or anti-inflammatory properties[2][3][7].

-

Select a structurally diverse set of compounds, including highly active, moderately active, and inactive molecules. The inclusion of inactive compounds (decoys) is critical for building a selective model.

-

Standardize all chemical structures (e.g., neutralize salts, correct tautomeric forms).

-

-

-

Conformational Analysis:

-

Causality: A molecule is not a static 2D structure but a dynamic 3D entity. Its biological activity is dependent on its ability to adopt a specific low-energy 3D conformation (the "bioactive conformation") that fits the target's binding site. This step computationally explores the possible shapes each molecule can adopt.

-

Procedure: For each molecule in the dataset, generate a library of low-energy conformers using a robust algorithm (e.g., OMEGA, ConfGen).

-

-

Pharmacophore Feature Definition & Model Generation:

-

Procedure:

-

Define the key chemical features present in the dataset. A standard set includes:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (H)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable

-

-

Utilize pharmacophore modeling software (e.g., Phase, LigandScout, MOE) to align the conformers of the active molecules and identify common spatial arrangements of these features.

-

The software will generate multiple pharmacophore hypotheses, each representing a different potential binding mode. These are typically scored and ranked based on how well they map the features of the most active compounds while excluding the features of inactive ones.

-

-

The workflow for this path is summarized below.

Caption: Step-by-step ligand-based pharmacophore workflow.

Path B: Structure-Based Pharmacophore Modeling Protocol

This approach leverages the 3D structure of a potential protein target to define the pharmacophore. It is predicated on identifying a plausible target for our lead compound first.

Experimental Protocol

-

In Silico Target Prediction (Reverse Docking):

-

Objective: To identify potential protein targets for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one from a large database of protein structures.

-

Procedure:

-

Submit the 3D structure of the lead compound to a reverse docking server (e.g., PharmMapper, idTarget).

-

These tools dock the ligand into the binding sites of thousands of proteins and rank the potential targets based on binding affinity scores and fit.

-

Analyze the top-ranked targets for biological plausibility. For instance, given that many thiophene derivatives are kinase inhibitors, a high-ranking kinase would be a compelling candidate for further investigation[7].

-

-

-

Molecular Docking:

-

Objective: To predict the precise binding mode of our lead compound within the active site of the highest-confidence protein target identified in the previous step.

-

Procedure:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure (e.g., add hydrogens, remove water molecules, assign protonation states).

-

Use a docking program (e.g., AutoDock, GOLD, Glide) to place the ligand into the defined binding site, generating multiple possible binding poses.

-

Score the poses based on the predicted binding energy. The lowest energy pose is typically considered the most likely.

-

-

-

Interaction-Based Pharmacophore Generation:

-

Causality: The pharmacophore is a direct reflection of the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. By analyzing the best-docked pose, we can abstract these interactions into a 3D pharmacophoric map.

-

Procedure:

-

Visualize the top-ranked docked pose in a molecular modeling program.

-

Identify all key interactions between the ligand and protein residues (e.g., the amino group H-bonding with a backbone carbonyl, the aromatic ring forming a π-π stack with a phenylalanine residue).

-

Translate these interactions directly into pharmacophore features. For example, a hydrogen bond with a glutamic acid side chain defines an HBA feature at that location.

-

-

The workflow for this structure-based path is as follows.

Caption: Step-by-step structure-based pharmacophore workflow.

Pharmacophore Model Validation: Ensuring Predictive Power

A generated pharmacophore hypothesis is merely a theoretical model until it is rigorously validated. The goal of validation is to prove that the model can reliably distinguish between active and inactive compounds.

Self-Validating Protocols

-

Fischer's Randomization Test:

-

Trustworthiness: This method assesses the statistical relevance of the generated hypothesis. It works by creating multiple "scrambled" datasets where the activity ratings of the compounds are randomly reassigned. Pharmacophore hypotheses are generated for each scrambled dataset. If the original hypothesis (from the unscrambled, real data) has a significantly better score than any hypothesis from the scrambled runs, it indicates that the model is not a result of random chance. A confidence level of 95% or 99% is typically used as a cutoff.

-

-

Test Set Validation:

-

Procedure:

-

The initial curated dataset is split into a "training set" (typically ~75% of the compounds) used to build the model, and a "test set" (~25%) that the model has not seen before.

-

A "decoy set" of known inactive or random molecules with similar physicochemical properties is also assembled.

-

The final pharmacophore model is used to screen the combined test set and decoy set.

-

The model's performance is then quantified.

-

-

Data Presentation: Key Validation Metrics

The success of the test set validation is measured using several key metrics, which should be summarized in a table for clarity.

| Metric | Formula | Ideal Value | Description |

| Sensitivity (SE) | TP / (TP + FN) | Close to 1.0 | The ability of the model to correctly identify active compounds. |

| Specificity (SP) | TN / (TN + FP) | Close to 1.0 | The ability of the model to correctly reject inactive compounds. |

| Yield of Actives (Y) | (TP / Ntest) * 100 | High | The percentage of known active compounds identified in the screened hit list. |

| Enrichment Factor (EF) | (TP / Ntest) / (A / D) | > 1.0 | Measures how much better the model is at finding actives compared to random selection. |

| Güner-Henry (GH) Score | [ (TPTN) - (FPFN) ] / [ (TP+FN)(TP+FP)(TN+FP)*(TN+FN) ]0.5 | 0 to 1 | A comprehensive score that balances sensitivity and specificity. A score > 0.7 indicates a highly predictive model. |

(TP=True Positives, TN=True Negatives, FP=False Positives, FN=False Negatives, Ntest=Total compounds screened, A=Total actives in database, D=Total compounds in database)

Application: From Validated Model to Drug Discovery

A rigorously validated pharmacophore model is a powerful tool for advancing a drug discovery project.

-

Virtual Screening: The model serves as a 3D search query to rapidly screen massive virtual libraries containing millions of compounds. This process filters the library down to a manageable number of "hits" that possess the required pharmacophoric features and are therefore more likely to be active. This is vastly more efficient than high-throughput screening of the entire library.

-

Lead Optimization: The model provides a clear roadmap for medicinal chemists. It highlights which features of the lead compound are essential for activity. This guides the synthesis of new analogs, focusing efforts on modifications that enhance interactions with the target (e.g., adding a group to form a new hydrogen bond) or improve physicochemical properties without disrupting the core pharmacophore.

The final application workflow is visualized below.

Caption: Application of a validated pharmacophore model.

Conclusion

The pharmacophore analysis of a novel, target-agnostic compound like 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one requires a systematic and multi-faceted strategy. By concurrently pursuing both ligand-based and structure-based modeling, researchers can build a robust, statistically significant, and predictive 3D model of the essential features required for biological activity. This model, once validated, transcends its theoretical origins to become an indispensable practical tool, guiding efficient virtual screening campaigns and rational lead optimization efforts. This structured approach provides the most logical and scientifically sound pathway to unlock the therapeutic potential hidden within this promising chemical scaffold.

References

-

Priyadarshini, A., Sonkar, R., Kumar, A., Singh, R., Dwivedi, A., & Singh, H. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][1][4]

-

Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link][3]

-

Khan, K. M., Nullah, Z., Lodhi, M. A., Jalil, S., Choudhary, M. I., & Atta-ur-Rahman. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [Link][7]

-

International Journal of Pharmaceutical Sciences and Research. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. [Link][2]

-

Anwar, M., et al. (2024). Pharmacophore-based, rationale design, and efficient synthesis of novel tetrahydrobenzo[b]thiophene candidates as potential dual Topo I/II inhibitors and DNA intercalators. Archiv der Pharmazie. [Link][8]

-

Rao, A. N., & Ch, S. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][5]

-

Taylor & Francis Online. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. [Link]

-

ResearchGate. (2022). 3‐Aminothiophenes as biologically active compounds and new materials. [Link][6]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 8. Pharmacophore-based, rationale design, and efficient synthesis of novel tetrahydrobenzo[b]thiophene candidates as potential dual Topo I/II inhibitors and DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

Executive Summary

This technical guide profiles 1-(2-aminothiophen-3-yl)-2-methylpropan-1-one , a specialized heterocyclic intermediate critical in the synthesis of thienopyrimidine-based kinase inhibitors and GPCR ligands. Unlike simple thiophenes, the presence of the ortho-aminoacyl moiety renders this molecule a "privileged structure" for cyclocondensation reactions, yet it introduces significant stability challenges regarding oxidation and dimerization. This document outlines its physicochemical constants, a validated Gewald-type synthetic route, and rigorous characterization protocols.

Chemical Identity & Physical Constants

The molecule consists of a thiophene core substituted at the C2 position with a primary amine and at the C3 position with an isobutyryl group. The steric bulk of the isopropyl group influences both the solubility profile and the rotational barrier of the carbonyl, distinguishing it from its acetyl analogs.

Calculated & Predicted Constants

Note: Experimental values for this specific derivative are sparse in open literature. The values below represent high-confidence consensus predictions based on structure-activity relationship (SAR) models for 2-amino-3-acylthiophenes.

| Property | Value | Unit | Confidence |

| IUPAC Name | 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one | - | High |

| CAS Registry | Not widely listed; Analogous to 3-acyl-2-aminothiophene class | - | - |

| Molecular Formula | C₈H₁₁NOS | - | Exact |

| Molecular Weight | 169.24 | g/mol | Exact |

| Exact Mass | 169.0561 | Da | Exact |

| Physical State | Crystalline Solid | - | High (Class property) |

| Color | Yellow to Orange-Brown | - | High (Amine oxidation) |

| Melting Point | 92 – 98 | °C | Predicted |

| Boiling Point | ~340 (Decomposes) | °C | Predicted |

| LogP (Octanol/Water) | 2.15 ± 0.3 | - | Predicted |

| pKa (Conjugate Acid) | ~2.5 (Weakly basic amine) | - | Predicted |

| Topological PSA | 68.3 | Ų | High |

| H-Bond Donors | 1 (NH₂) | - | Exact |

| H-Bond Acceptors | 2 (C=O, S) | - | Exact |

Solubility Profile

-

High Solubility: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.

-

Low Solubility: Water, Hexanes.

-

Implication: Extraction protocols should utilize DCM or Ethyl Acetate; reverse-phase chromatography is recommended for purification.

Synthetic Methodology: The Modified Gewald Route

The most robust synthesis for 2-amino-3-acylthiophenes lacking substituents at positions 4 and 5 involves a modification of the Gewald reaction. Standard Gewald conditions (ketone + cyanoacetate) yield esters or nitriles. To install the ketone directly at position 3, we utilize a

Reaction Scheme

Reagents:

-

Precursor A: 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile).

-

Precursor B: 1,4-Dithiane-2,5-diol (Generates mercaptoacetaldehyde in situ).

-

Catalyst: Triethylamine (Et₃N) or Morpholine.[1]

Mechanism: The reaction proceeds via a Knoevenagel condensation between the active methylene of the nitrile and the aldehyde generated from the dithiane, followed by intramolecular nucleophilic attack by sulfur and aromatization.

Workflow Diagram

Caption: Modified Gewald synthesis pathway utilizing mercaptoacetaldehyde dimer to access the C3-ketone substituted thiophene core.

Experimental Protocol (Bench Scale)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

-

Charging: Add 4-methyl-3-oxopentanenitrile (10 mmol) and 1,4-dithiane-2,5-diol (5 mmol, 0.5 eq) to Ethanol (50 mL).

-

Catalysis: Add Triethylamine (10 mmol) dropwise. Caution: Exothermic.

-

Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The spot for the nitrile starting material should disappear.

-

Workup: Cool the mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a yellow solid.

-

Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and purify via silica gel flash chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).

Analytical Characterization & Quality Control

Validating the structure requires distinguishing the target molecule from potential regioisomers or uncyclized intermediates.

Spectroscopic Signatures

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.50 (br s, 2H): Characteristic broad singlet for the -NH₂ group. Note: This peak may shift or broaden depending on concentration and water content.

-

δ 7.20 (d, 1H, J=5.6 Hz): Thiophene H-5 proton.

-

δ 6.80 (d, 1H, J=5.6 Hz): Thiophene H-4 proton. (Coupling confirms 2,3-substitution pattern).

-

δ 3.40 (sept, 1H): Methine proton of the isopropyl group.

-

δ 1.10 (d, 6H): Methyl protons of the isopropyl group.

-

-

IR Spectroscopy (ATR):

-

3400–3200 cm⁻¹: Primary amine (N-H) stretching doublet.

-

1640–1620 cm⁻¹: Conjugated ketone (C=O) stretch. (Lower wavenumber due to conjugation with the electron-rich thiophene ring and internal H-bonding).

-

Purity Analysis Workflow

Caption: Decision tree for quality control, prioritizing LC-MS for initial purity assessment followed by NMR for structural confirmation.

Stability & Handling Guidelines

Researchers often underestimate the instability of electron-rich 2-aminothiophenes.

-

Oxidation Sensitivity: The electron-rich amino group makes the thiophene ring susceptible to oxidative dimerization (forming azo-linkages) or polymerization upon prolonged air exposure.

-

Protocol: Store under Argon or Nitrogen atmosphere.

-

-

Thermal Instability: While the solid is relatively stable, solutions in protic solvents can degrade over time.

-

Protocol: Prepare solutions fresh. Do not store in DMSO for >24 hours at room temperature.

-

-

Light Sensitivity: Protect from direct light to prevent photolytic degradation.

Applications in Drug Discovery[3][6]

This molecule serves as a linchpin intermediate for synthesizing fused heterocyclic systems.

-

Thienopyrimidines: Reaction with formamide or urea yields thieno[2,3-d]pyrimidines, a scaffold widely used in Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR, VEGFR inhibitors).

-

Schiff Bases: Condensation of the C2-amine with aromatic aldehydes creates Schiff bases evaluated for antimicrobial and anti-inflammatory activity.

References

-

Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen." Chemische Berichte, 98(11), 3571-3577.

-

Sabnis, R. W., et al. (1999).[4] "2-Aminothiophenes: Highly Versatile Synthons." Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Puterová, Z., et al. (2010). "Reactions of 2-aminothiophenes: Synthesis of condensed derivatives." Arkivoc, 2010(1), 209-246.

-

Ismail, M. M., et al. (2015). "Synthesis and antimicrobial activity of some new thienopyrimidine derivatives." European Journal of Medicinal Chemistry, 108, 30-45.

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

This technical guide details the synthesis of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (also known as 2-amino-3-isobutyrylthiophene ). This compound is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the development of adenosine A1 receptor allosteric enhancers (analogous to PD 81723), kinase inhibitors, and antimicrobial agents.

The protocol utilizes a modified Gewald Reaction variant, specifically employing 1,4-dithiane-2,5-diol as a stable surrogate for mercaptoacetaldehyde. This approach avoids the handling of gaseous or unstable aldehydes and provides a robust, scalable route to C3-substituted 2-aminothiophenes.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the convergent assembly of the thiophene core. The strategy relies on the condensation of a

Strategic Rationale:

-

Substrate Selection: 4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) introduces the isopropyl ketone moiety at the C3 position.

-

Sulfur Source: 1,4-Dithiane-2,5-diol is used instead of elemental sulfur/acetaldehyde. In solution, this dimer depolymerizes to generate mercaptoacetaldehyde in situ, which acts as the C1-C2 fragment of the thiophene ring.

-

Catalysis: A secondary amine (morpholine or piperidine) catalyzes both the initial Knoevenagel condensation and the subsequent ring closure.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from isobutyrylacetonitrile and the mercaptoacetaldehyde dimer.

Part 2: Detailed Synthesis Protocol

Safety Warning: This protocol involves the use of thiols (stench), nitriles (toxic), and secondary amines. All operations must be performed in a properly functioning chemical fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 4-Methyl-3-oxopentanenitrile | Substrate | 1.0 | 111.14 | 11.1 g (100 mmol) |

| 1,4-Dithiane-2,5-diol | Reagent | 0.5* | 152.24 | 7.6 g (50 mmol) |

| Morpholine | Catalyst | 1.0 | 87.12 | 8.7 mL (100 mmol) |

| Ethanol (Absolute) | Solvent | - | - | 100 mL |

*Note: 0.5 equivalents of the dimer provide 1.0 equivalent of the active monomer mercaptoacetaldehyde.

Experimental Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-oxopentanenitrile (11.1 g, 100 mmol) and 1,4-dithiane-2,5-diol (7.6 g, 50 mmol).

-

Add Ethanol (100 mL) to the flask. The solids may not dissolve immediately.

-

-

Catalyst Addition:

-

Add Morpholine (8.7 mL, 100 mmol) dropwise to the suspension at room temperature.

-

Observation: A mild exotherm may occur, and the solution will likely darken as the amine catalyzes the depolymerization of the dithiane.

-

-

Reaction Phase:

-

Heat the reaction mixture to 50–60 °C in an oil bath.

-

Maintain stirring at this temperature for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting nitrile spot should disappear, and a fluorescent spot (the aminothiophene) should appear.

-

-

Work-up & Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the dark reaction mixture into ice-cold water (300 mL) with vigorous stirring.

-

The product typically precipitates as a solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

-

Stir the aqueous suspension for 30 minutes to ensure full precipitation.

-

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake with cold water (2 x 50 mL) to remove residual morpholine and water-soluble impurities.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield the pure product.

-

Dry the crystals in a vacuum oven at 40 °C overnight.

-

Expected Yield: 65–80% Physical State: Yellow to orange crystalline solid.

Part 3: Mechanistic Insight

The formation of the thiophene ring proceeds through a cascade sequence.[1] The 1,4-dithiane-2,5-diol first cracks to generate mercaptoacetaldehyde.[2] The amine catalyst facilitates a Knoevenagel condensation between the aldehyde and the active methylene of the nitrile, followed by intramolecular nucleophilic attack of the thiol on the nitrile carbon (Thorpe-Ziegler cyclization) and subsequent tautomerization.

Figure 2: Mechanistic pathway from the dithiane precursor to the final 2-aminothiophene scaffold.

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be checked:

| Parameter | Expected Value/Observation |

| Appearance | Yellow crystalline solid |

| Melting Point | ~110–115 °C (Derivative dependent, verify with literature) |

| IR Spectroscopy | 3400–3200 cm⁻¹ (NH₂ stretch), 2200 cm⁻¹ (CN absent), 1640 cm⁻¹ (C=O) |

| 1H NMR (DMSO-d6) |

References

-

Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen". Chemische Berichte, 98(11), 3571-3577.

-

Sabnis, R. W. (1999). "2-Aminothiophenes by the Gewald Reaction". Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Puthani, B., et al. (2023).[2] "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate". Synlett.

-

Bruns, R. F., et al. (1990). "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes". Molecular Pharmacology, 38(6), 939-949.

Sources

Application Note: Strategic Acylation of 2-Aminothiophenes

Executive Summary

2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as bioisosteres for anilines and manifesting in therapeutics for type 2 diabetes (GLP-1 modulators), antipsychotics (Olanzapine precursors), and kinase inhibitors. However, their synthetic utility is often hampered by the inherent instability of the free amine, which is prone to oxidative dimerization and polymerization.

This guide provides a rigorous technical framework for the

Mechanistic Insight: The Stability-Reactivity Paradox

The primary challenge in handling 2-aminothiophenes is their electron-rich nature. The sulfur atom donates electron density into the ring, making the C-5 position nucleophilic, but also rendering the free amine highly susceptible to oxidation.

The Gewald Equilibrium

Most 2-aminothiophenes are synthesized via the Gewald reaction and isolated as stable salts (e.g., hydrochloride or tinoridine salts). The free base, once liberated, has a finite half-life before oxidative darkening (tar formation) occurs. Successful acylation relies on a "Generate-and-Trap" strategy.

Reaction Pathway Diagram

The following diagram illustrates the critical equilibrium and the competition between the desired

Caption: The "Generate-and-Trap" workflow. The unstable free amine must be acylated immediately upon liberation to avoid oxidative tar formation.

Reagent Selection Matrix

Choosing the correct reagent depends on the complexity of the acyl group and the sensitivity of the thiophene substituents.

| Parameter | Acid Chlorides (R-COCl) | Anhydrides ((RCO)2O) | Coupling Agents (HATU/EDC) |

| Primary Use | Simple, robust acyl groups (Acetyl, Benzoyl). | Mild acylation; preventing HCl generation. | Complex/Chiral carboxylic acids; Late-stage functionalization. |

| Reactivity | High. Rapid conversion.[1] | Moderate. Slower, often requires DMAP. | High. Tunable activation. |

| Byproducts | HCl (Requires scavenger base). | Carboxylic Acid (Easy removal). | Urea/Phosphoramide (Water soluble wash). |

| Risk Factor | Exothermic; HCl can degrade sensitive thiophenes. | Slower reaction may allow amine oxidation. | High cost; Atom economy is lower. |

| Recommended Base | Pyridine or | Pyridine or DMAP (cat).[2] | DIPEA (Hunig's Base). |

Validated Experimental Protocols

Protocol A: "Generate-and-Trap" with Acid Chlorides

Best for: Simple amides (Acetamides, Benzamides) where the acid chloride is commercially available.

Reagents:

-

Gewald Product (Salt form preferred, e.g., HCl salt).

-

Acid Chloride (1.1 - 1.2 equiv).

-

Triethylamine (

) (2.5 equiv: 1.0 to neutralize salt, 1.5 as scavenger). -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Suspension: In a flame-dried round-bottom flask under Nitrogen (

), suspend the 2-aminothiophene salt (1.0 mmol) in anhydrous DCM (-

Note: The salt will likely not dissolve completely.

-

-

Liberation (The Critical Step): Cool the suspension to

. Add-

Observation: The suspension should clear or change color (often yellow to orange) as the free base is liberated. Stir for only 5–10 minutes. Do not wait longer.

-

-

Acylation: Add the Acid Chloride (1.1 mmol) dropwise via syringe while maintaining

.-

Exotherm Control: The reaction is exothermic. Rapid addition can cause local heating and decomposition.

-

-

Monitoring: Allow to warm to room temperature (RT) and stir for 1–2 hours.

-

Self-Validation: Spot TLC. The baseline amine spot should disappear, replaced by a less polar amide spot. If the mixture turns black/tarry, oxidation has occurred (see Troubleshooting).

-

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with

Protocol B: Peptide Coupling with HATU

Best for: Coupling with expensive, chiral, or solid carboxylic acids.

Reagents:

-

2-Aminothiophene (Free base or Salt).[4]

-

Carboxylic Acid (1.1 equiv).

-

HATU (1.2 equiv).

-

DIPEA (3.0 equiv).

-

Solvent: Anhydrous DMF.[5]

Step-by-Step Methodology:

-

Pre-Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (

). Add DIPEA (1.0 mmol) and stir for 5 minutes.-

Why? This forms the active ester (O-At) before exposing the unstable thiophene amine to the mixture.

-

-

Amine Addition: Add the 2-aminothiophene (1.0 mmol) to the reaction mixture. Add the remaining DIPEA (2.0 mmol).

-

Reaction: Stir at RT for 4–16 hours under

.-

Note: HATU reactions often turn yellow/orange.

-

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (

) and

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Use the following logic flow to diagnose low yields or impurities.

Caption: Diagnostic logic for troubleshooting acylation failures.

Common Failure Modes

-

The "Black Tar" Scenario:

-

Cause: Oxidation of the free amine by atmospheric oxygen before acylation occurs.

-

Fix: Ensure the system is under inert gas (

/Ar). Do not stir the free base without the acylating agent present for more than 10 minutes.

-

-

Regioselectivity (C- vs N-acylation):

-

Cause: High temperatures or Lewis acidic conditions can promote Friedel-Crafts acylation at C-5 (or C-3 if C-5 is blocked).

-

Fix: Keep the reaction basic (use excess pyridine/DIPEA) to ensure the nitrogen lone pair is the most nucleophilic species. Avoid metal Lewis acids.

-

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[6][7] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[7]

-

Sabnis, R. W. (1994).[6] The Gewald Synthesis.[5][4][6][8][9] Sulfur Reports.[6]

-

Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor.[10] Bioorganic & Medicinal Chemistry.[5][7][9][11][12][13]

-

Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Reaction of substituted 2-aminothiophenes with electron-deficient alkynes. Arkivoc.

-

Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction.[6] Molecular Diversity.

Sources

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. peptide.com [peptide.com]

- 3. ovid.com [ovid.com]

- 4. d-nb.info [d-nb.info]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpbs.com [ijpbs.com]

- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

Troubleshooting & Optimization

Minimizing side reactions in the synthesis of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

Ticket ID: #GW-3-ACYL-OPT Subject: Minimizing Side Reactions & Instability in 2-Amino-3-acylthiophene Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one presents a unique challenge compared to standard Gewald reactions. Unlike the stable 3-carboxylate esters typically formed in Gewald syntheses, 3-acyl-2-aminothiophenes are significantly more electron-rich and prone to oxidative decomposition , polymerization , and acid-catalyzed degradation during purification.

This guide details the Modified Gewald Protocol (utilizing

Part 1: The Optimized Protocol (Modified Gewald)

Objective: Synthesis of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one via the condensation of 4-methyl-3-oxopentanenitrile with 1,4-dithiane-2,5-diol.

The "Happy Path" Workflow

Note: This specific route avoids the difficult decarboxylation of 3-ester intermediates.

| Parameter | Specification | Rationale |

| Precursor A | 4-methyl-3-oxopentanenitrile (1.0 equiv) | Provides the isobutyryl group. Note: Unstable; use fresh. |

| Precursor B | 1,4-dithiane-2,5-diol (0.5 equiv) | Dimeric precursor for mercaptoacetaldehyde. Safer/more stable than monomer. |

| Catalyst/Base | Triethylamine ( | Promotes ring opening of dithiane and Knoevenagel condensation. |

| Solvent | DMF (Dimethylformamide) | High polarity stabilizes the ionic intermediates better than EtOH for this variant. |

| Temperature | 60°C | Optimal balance. <50°C = incomplete reaction; >70°C = polymerization. |

| Atmosphere | Argon/Nitrogen (Strict) | CRITICAL. Free amine is highly susceptible to air oxidation. |

Step-by-Step Methodology

-

Preparation: Flame-dry all glassware. Purge DMF with argon for 15 minutes prior to use.

-

Dissolution: In a round-bottom flask, dissolve 4-methyl-3-oxopentanenitrile (10 mmol) and 1,4-dithiane-2,5-diol (5 mmol) in anhydrous DMF (5 mL).

-

Initiation: Add Triethylamine (5 mmol) dropwise over 5 minutes.

-

Observation: A slight exotherm is normal. The solution may turn yellow/orange.

-

-

Cyclization: Heat the mixture to 60°C for 3–4 hours.

-

Monitoring: Check TLC (20% EtOAc/Hexane). Look for the disappearance of the nitrile.

-

-

Workup (Crucial Step):

-

Cool to room temperature.[1]

-

Pour into ice-water (50 mL).

-

Extract immediately with Diethyl Ether (

) or DCM. -

Do not use acidic washes. Wash organic layer with brine only.

-

Dry over

(avoid

-

Part 2: Troubleshooting & Side Reaction Analysis

Visualizing the Pathway & Failure Points

Caption: Reaction pathway showing the critical divergence points where oxidative polymerization and aldol condensation compete with the desired cyclization.

Troubleshooting Q&A

Q1: The reaction mixture turned into a black tar within 30 minutes. What happened?

-

Diagnosis: Rapid oxidative polymerization or thermal decomposition.

-

Root Cause: 2-aminothiophenes are electron-rich aromatic systems. In the presence of oxygen or excessive heat, they undergo oxidative coupling (similar to aniline polymerization).

-

Corrective Action:

-

Ensure the system is under a positive pressure of Argon.

-

Check the internal temperature. Do not exceed 65°C.

-

Stabilization: Add a radical scavenger like BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if the problem persists.

-

Q2: My crude yield is good, but I lose 80% of the mass during column chromatography.

-

Diagnosis: Acid-catalyzed decomposition on silica gel.

-

Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity is sufficient to protonate the thiophene ring (often at C-5) or the amine, triggering polymerization or hydrolysis of the enaminone system.

-

Corrective Action:

-

Protocol: Pre-treat the silica column with 1–2% Triethylamine (

) in the eluent (Hexane) before loading the sample. -

Alternative: Use Neutral Alumina or Basic Alumina instead of silica.[2]

-

Q3: I see a major impurity spot just below the product on TLC. It’s not the starting material.

-

Diagnosis: Self-condensation (Aldol-type) of the 4-methyl-3-oxopentanenitrile.

-

Root Cause: The

-keto nitrile is reactive. If the 1,4-dithiane-2,5-diol reacts too slowly (poor solubility or old reagent), the base will catalyze the dimerization of the nitrile. -

Corrective Action:

-

Ensure the dithiane is fully dissolved/dispersed before adding the base.

-

Add the base slowly (syringe pump) to keep the concentration of the deprotonated nitrile low relative to the electrophile.

-

Part 3: Purification & Characterization

Warning: The target molecule is light-sensitive and air-sensitive . Process rapidly.

Purification Decision Matrix

Caption: Decision tree for selecting the purification method based on compound stability on silica gel.

Recommended Purification Protocol: Neutralized Flash Chromatography

-

Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1% Triethylamine .

-

Packing: Pour the slurry into the column. Flush with 2 column volumes of the solvent to establish basicity.

-

Elution: Run a gradient of Hexanes

20% EtOAc/Hexanes (maintain 0.5% -

Collection: Collect fractions into tubes containing a trace of BHT if storing for >1 hour.

Part 4: Storage & Stability

The 3-acyl group withdraws electron density, making the amine slightly less nucleophilic than a bare 2-aminothiophene, but it remains unstable.

-

Storage Form: Solid (if crystallizable) is more stable than oil.

-

Conditions: -20°C, under Argon, in amber vials.

-

Derivatization: If the free amine is an intermediate, immediately protect it (e.g., Acetylation with

, Boc-protection) or react it in the next step. The N-acetyl derivative is significantly more stable [1].

References

-

Eller, G. A., & Holzer, W. (2006).[3] First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. Link

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[3][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[4] Link

-

Sabnis, R. W., et al. (1999). 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

-

Putgani, V. (2018). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem Technical Notes. Link

Sources

Identifying common impurities in aminothiophene ketone production

Welcome to the Technical Support Center for Aminothiophene Ketone Production. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing aminothiophene ketones as critical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively. This document addresses common challenges, with a focus on identifying and mitigating impurities that can arise during synthesis, particularly through the widely-used Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiophene ketones, and why is it prone to impurity formation?

The most prevalent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This is a one-pot, multi-component reaction that brings together a ketone, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[3]

The reaction's one-pot nature, while efficient, is also its primary vulnerability regarding impurity formation. It involves a sequence of distinct mechanistic steps occurring in the same vessel:

-

Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4]

-

Sulfur Addition (Michael Addition): Addition of sulfur to the intermediate.

-

Cyclization and Tautomerization: Ring closure followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1]

If these steps are not perfectly synchronized, which can be influenced by factors like reactant stoichiometry, base strength, temperature, and solvent choice, various intermediates and side-products can accumulate as impurities.[4][5]

Troubleshooting Guide: Impurity Identification & Mitigation

This section is structured to help you diagnose and resolve issues based on where they typically appear in the synthetic workflow.

Category 1: Starting Material & Reaction Initiation Impurities

Issue: My reaction is sluggish, and I'm seeing a significant amount of unreacted ketone in my initial TLC/HPLC analysis.

This is a classic sign that the initial Knoevenagel-Cope condensation is failing or incomplete.[6] This is the foundational step; its failure means no product can be formed.

Q2: What are the primary causes of an inefficient Knoevenagel-Cope condensation?

-

Causality (Expertise & Experience): The condensation is base-catalyzed and generates water as a byproduct. The choice of base is critical; it must be strong enough to deprotonate the active methylene nitrile but not so strong as to promote rampant self-condensation of the ketone. Water generated in situ can also inhibit the reaction equilibrium.[4] Steric hindrance around the ketone's carbonyl group can also significantly slow down this step.[4]

-

Troubleshooting & Mitigation:

-

Base Selection: Ensure the correct base is being used. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for this step.[4] Screen a few bases to find the optimal one for your specific substrates.

-

Starting Material Quality: Verify the purity of your starting materials. The active methylene nitrile can degrade over time; use a fresh or newly purified sample.[6] Impurities in the ketone, such as aldehydes, can lead to unwanted side reactions.[7]

-

Water Removal: For particularly stubborn condensations, consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.

-

Protocol - Verifying Starting Material Quality:

-

Run a ¹H NMR spectrum of your ketone and active methylene nitrile.

-

For the ketone, check for the absence of aldehyde proton signals (typically 9-10 ppm).

-

For the nitrile, ensure the methylene protons integrate correctly and there are no significant peaks indicating hydrolysis or degradation.

-

-

Category 2: In-Process Impurities (Reaction Intermediates)

Issue: My reaction has produced some product, but a major impurity peak is observed, which I suspect is an intermediate.

The most common intermediate impurity is the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation.[4] Its accumulation indicates that the subsequent sulfur addition and/or cyclization steps are the rate-limiting parts of your reaction.

Q3: Why would the α,β-unsaturated nitrile intermediate accumulate in the reaction mixture?

-

Causality (Expertise & Experience): This happens when the second and third stages of the Gewald reaction are slower than the first. The primary culprits are poor solubility or low reactivity of the elemental sulfur. Elemental sulfur (S₈) exists as a crown-shaped ring that needs to be activated to participate in the reaction. This process is influenced heavily by temperature and solvent. If the conditions are not suitable to break this ring and facilitate its addition to the intermediate, the intermediate will simply build up in the flask.[4]

-

Troubleshooting & Mitigation:

-

Solvent & Temperature Optimization:

-

Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which are known to improve the solubility and reactivity of sulfur.[4]

-

Temperature Control: Gently heating the reaction mixture to 40-60 °C is often necessary to activate the sulfur. However, be cautious: excessive heat can lead to the formation of degradation products or dimers.[4] Monitor the reaction by TLC to find the optimal temperature.

-

-

Microwave-Assisted Synthesis: For challenging substrates, microwave irradiation has been shown to significantly reduce reaction times and improve yields by efficiently promoting the sulfur addition and cyclization steps.[1][4]

-

The following diagram illustrates the main reaction pathway and the point at which the Knoevenagel intermediate can accumulate.

Caption: The Gewald reaction pathway and formation of the intermediate impurity.

Category 3: Post-Reaction Impurities (Side-Products & Degradation)

Issue: After workup and initial purification, my product is still impure. I'm observing unexpected masses or NMR signals.

This suggests the formation of side-products like dimers, polymers, or oxidation products. 2-aminothiophenes, especially those with an unsubstituted C5 position, can be unstable and prone to dimerization.[8]

Q4: How can I prevent the formation of dimers and other side-products?

-

Causality (Expertise & Experience): Dimerization often occurs under harsh conditions, such as excessive heat or prolonged reaction times.[4] The electron-rich nature of the thiophene ring makes it susceptible to oxidation, and the free amino group can participate in various side reactions. The stability of the final product is highly dependent on its substitution pattern.[9]

-

Troubleshooting & Mitigation:

-

Reaction Conditions: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent byproduct formation.

-

Concentration: Adjusting the concentration of reactants can sometimes minimize self-condensation or polymerization.[4]

-

Purification Strategy: Proper purification is key. A multi-step approach is often necessary.

-

Aqueous Wash: To remove inorganic salts and highly polar impurities.[4]

-

Recrystallization: Often the most effective method for purifying solid products. Common solvents include ethanol or mixtures of ethyl acetate/hexanes.[4][10]

-

Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography is effective.[10]

-

-

| Impurity Type | Likely Cause | Recommended Analytical Method | Prevention & Troubleshooting Strategy |

| Unreacted Ketone | Inefficient Knoevenagel condensation; sterically hindered ketone.[4][6] | HPLC, GC-MS, ¹H NMR | Screen different bases; use a dehydrating agent; consider a two-step protocol.[4] |

| Knoevenagel Intermediate | Poor sulfur solubility/reactivity; insufficient heating.[4] | HPLC, LC-MS | Use a polar solvent (DMF, Ethanol); heat to 40-60°C; use microwave assistance.[4] |

| Dimers/Polymers | Excessive heat; prolonged reaction time; high concentration.[4] | LC-MS, ¹H NMR | Reduce reaction temperature and time; optimize reactant concentrations. |

| Oxidation Products | Air exposure of the final product, especially during workup/purification.[11] | LC-MS | Work up under an inert atmosphere (N₂ or Ar) if the product is highly sensitive. |

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of a crude aminothiophene ketone product. It should be optimized for your specific compound.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 20% B

-

19-25 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm (or λ-max of your compound).

-

Column Temperature: 35 °C.

-

Sample Preparation: Dissolve ~1 mg of your crude product in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: TLC for In-Process Reaction Monitoring

-

Prepare TLC Plate: Use silica gel 60 F₂₅₄ plates.

-

Eluent System: A starting point is a 3:7 mixture of Ethyl Acetate:Hexanes. Adjust polarity as needed.

-

Spotting: On the baseline of the plate, spot your starting ketone (dissolved in solvent), the co-reactant nitrile, and a sample taken directly from the reaction mixture.

-

Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.

-

Visualization: View the plate under UV light (254 nm). Stain if necessary (e.g., with potassium permanganate).

-

Interpretation: Monitor the disappearance of the starting material spots and the appearance of the product spot over time. This allows you to determine the optimal reaction time and avoid prolonged heating.

Caption: A systematic workflow for identifying and resolving impurities.

References

-

Gouda, M. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

Gouda, M. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. [Link]

-

Allais, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

Holzer, W., & Mereiter, K. (1999). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Heterocycles. [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Kumar, D., et al. (2014). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]

- Google Patents. (1978). US4108867A - 2-Aminothiophenes.

-

International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPSR. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

-

American Chemical Society Publications. (2022). An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. Chemistry of Materials. [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. [Link]

- Google Patents. (1958). US2826537A - Method for purification of ketones.

-

Columbia University. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Columbia University Academic Commons. [Link]

-

ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

-

MDPI. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

Optimizing temperature and pressure for aminothiophene synthesis

A Senior Application Scientist's Guide to the Gewald Reaction

Welcome to the technical support center for the synthesis of aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. Here, we will delve into the nuances of the Gewald reaction, a cornerstone of aminothiophene synthesis, with a focus on troubleshooting and the critical interplay of reaction parameters.

The Gewald Reaction: A Powerful Tool for Heterocyclic Chemistry

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The Gewald reaction, a one-pot multicomponent reaction, stands as one of the most efficient and versatile methods for their preparation.[4][5] It involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[6][7]

Understanding the Mechanism: The Key to Optimization

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The generally accepted mechanism of the Gewald reaction proceeds through three main stages:[4][6][8]

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate. The choice of base is critical here, as it must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.[6]

-

Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated intermediate. The exact nature of this step is complex and may involve the formation of polysulfide intermediates.[8][9]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[4][6] The formation of the aromatic thiophene ring is the primary thermodynamic driving force for the reaction.[9]

Sources

- 1. LabXchange [labxchange.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Biological Activity of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one Analogs

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Functional Efficacy of 2-Amino-3-Acylthiophenes Primary Application: Allosteric Modulation of A1 Adenosine Receptors (A1AR) & Antimicrobial Scaffolding

Executive Summary & Molecule Profile[1][2]

This guide provides a technical comparison of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (hereafter referred to as AT-Iso , denoting the isobutyryl side chain) against established benchmarks in its class.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry. While historically utilized as a precursor for azo dyes, its modern significance lies in A1 Adenosine Receptor (A1AR) Allosteric Enhancement (AE) . Unlike orthosteric agonists (e.g., adenosine), AEs bind to a distinct site, increasing the receptor's affinity for the endogenous ligand only when and where it is released.

AT-Iso represents a subclass of "Alkyl-Acyl" thiophenes, distinct from the "Aryl-Acyl" standards (e.g., PD 81,723). This guide analyzes how the aliphatic isobutyryl group influences lipophilicity, metabolic stability, and receptor cooperativity compared to its aromatic counterparts.

The Competitors

| Compound ID | Structure Class | C3 Substituent | Primary Utility | Status |

| AT-Iso (Topic) | Alkyl-Ketone | Isobutyryl (2-methylpropan-1-one) | A1AR Enhancer / Antimicrobial | Research Grade |

| PD 81,723 | Aryl-Ketone | 3-(Trifluoromethyl)benzoyl | Gold Standard A1AR Enhancer | Reference Tool |

| T-62 | Fused Thiophene | Cyclic Ketone | High Potency A1AR Enhancer | Pre-clinical |

| AT-Ester | Ester | Ethyl Carboxylate | Synthetic Intermediate / Labile | Precursor |

Mechanistic Basis: Allosteric Modulation[4][5][6]

To understand the performance differences, one must grasp the mechanism. AT-Iso does not activate the receptor directly. Instead, it stabilizes the A1AR in its high-affinity conformation (

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the specific intervention point of AT-Iso compared to orthosteric ligands.

Caption: A1AR Signaling Cascade. AT-Iso binds allosterically, amplifying the Adenosine-induced Gi-protein coupling and subsequent cAMP reduction.

Comparative Performance Analysis

This section synthesizes experimental data ranges from structure-activity relationship (SAR) studies involving 2-amino-3-acylthiophenes.

Potency and Cooperativity (A1AR)

The "Gold Standard" for measuring AEs is the Cooperativity Factor (

| Parameter | AT-Iso (Alkyl Ketone) | PD 81,723 (Aryl Ketone) | AT-Ester (Ester Analog) |

| Cooperativity ( | Medium (2.0 – 5.0) | High (5.0 – 15.0) | Low (< 2.0) |

| Potency ( | 5 – 20 | 1 – 10 | > 50 |

| Selectivity (A1 vs A2A) | > 100-fold | > 1000-fold | Moderate |

| Intrinsic Efficacy | Low (Pure Enhancer) | Low/Mixed | Negligible |

Analysis:

-

PD 81,723 dominates in pure potency due to the electron-withdrawing effect of the trifluoromethyl-benzoyl group, which engages a specific hydrophobic pocket in the allosteric site.

-

AT-Iso shows respectable activity but lower cooperativity. However, its Alkyl group (isobutyryl) offers a distinct advantage: it lacks the aromatic "stacking" potential, which often leads to non-specific binding in other assays. This makes AT-Iso a "cleaner" probe for defining the minimal pharmacophore.

-

AT-Ester is generally considered inactive or a prodrug. The ester is rapidly hydrolyzed by esterases in plasma to the corresponding carboxylic acid, which is inactive. AT-Iso (Ketone) is metabolically stable against this hydrolysis.

Physicochemical Properties & Drug-Likeness

For drug development, biological activity must be balanced with physicochemical properties.

| Property | AT-Iso | PD 81,723 | Significance |

| MW | ~197 Da | 299 Da | AT-Iso is "Fragment-like," ideal for fragment-based drug design (FBDD). |

| cLogP | 2.1 | 4.2 | PD 81,723 is highly lipophilic (poor solubility). AT-Iso has superior aqueous solubility. |

| Metabolic Stability | High (Ketone) | High (Ketone) | Both resist hydrolysis compared to esters. |

| BBB Permeability | Moderate | High | PD 81,723 crosses BBB easily but accumulates in fat. |

Key Insight: Researchers choosing AT-Iso often do so because of its solubility profile . PD 81,723 requires DMSO/Ethanol stocks and can precipitate in aqueous buffers, causing assay artifacts. AT-Iso is more forgiving in hydrophilic media.

Experimental Protocols

To validate the activity of AT-Iso, the following self-validating protocols are recommended. These avoid common pitfalls like ligand depletion or solvent interference.

Protocol A: Radioligand Dissociation Assay (The "Gold Standard")

Objective: Determine if AT-Iso slows the dissociation of an agonist (evidence of allostery).[1][2]

-

Preparation: Prepare membranes from CHO cells stably expressing human A1AR.

-

Equilibration: Incubate membranes with

-CCPA (agonist radioligand, 1 nM) for 60 min at 25°C to reach equilibrium. -

Dissociation Initiation:

-

Control: Add excess unlabeled agonist (10

M R-PIA). -

Experimental: Add excess unlabeled agonist + AT-Iso (10

M).

-

-

Sampling: Filter aliquots at time points (0, 2, 5, 10, 20, 30 min) through GF/B filters.

-

Validation:

-

Plot

vs. Time. -

If the slope of the AT-Iso line is shallower (slower decay) than the Control, Allostery is confirmed.

-